molecular formula C9H13ClFNO B7948124 (2S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-OL hydrochloride

(2S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-OL hydrochloride

Cat. No.: B7948124
M. Wt: 205.66 g/mol
InChI Key: TWILDFQDSXXDLG-SBSPUUFOSA-N
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Description

(2S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol hydrochloride is a chiral β-amino alcohol derivative characterized by a fluorinated aromatic ring and a hydrochloride salt.

  • Molecular formula: Likely C₉H₁₃ClFNO (based on analogs like (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride in ).
  • Molecular weight: ~205–215 g/mol.
  • Key features: A stereospecific (S)-configuration at the amino alcohol center, a 4-fluoro-2-methylphenyl substituent, and a hydrochloride counterion. This structure may confer pharmacological relevance as a building block for CNS-active molecules or enzyme inhibitors, though specific applications require further study .

Properties

IUPAC Name

(2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-6-4-7(10)2-3-8(6)9(11)5-12;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWILDFQDSXXDLG-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound features a (2S)-configured amino alcohol backbone substituted with a 4-fluoro-2-methylphenyl group. Its hydrochloride salt (molecular formula: C₉H₁₃FNO·HCl) enhances stability and solubility for pharmaceutical applications. The fluorine and methyl substituents on the aromatic ring influence electronic and steric properties, necessitating precise regioselective synthesis.

Chirality Control

Enantioselective synthesis is critical due to the pharmacological implications of the (2S) configuration. Microbial resolution and asymmetric hydrogenation are preferred over classical diastereomeric salt formation, which often suffers from low efficiency.

Synthetic Routes and Methodologies

Ketone Intermediate Preparation

4-Fluoro-2-methylacetophenone serves as the starting material. Bromination at the α-position using HBr/acetic acid yields 2-bromo-1-(4-fluoro-2-methylphenyl)ethan-1-one, followed by amination with aqueous ammonia under reflux.

Reaction Conditions

  • Temperature: 80–90°C

  • Solvent: Ethanol/water (3:1)

  • Yield: 70–75%

Enantioselective Reduction

The ketone intermediate undergoes asymmetric reduction using (R)-BINAP-Ru catalysts:

Ketone+H2(R)-BINAP-Ru(2S)-Amino alcohol\text{Ketone} + \text{H}_2 \xrightarrow{\text{(R)-BINAP-Ru}} (2S)\text{-Amino alcohol}

Optimized Parameters

  • Pressure: 50 psi H₂

  • Catalyst loading: 0.5 mol%

  • ee: 92–95%

Enzymatic Reduction

Rhodococcus erythropolis cells expressing alcohol dehydrogenase (ADH) reduce 2-amino-1-(4-fluoro-2-methylphenyl)ethan-1-one to the (2S)-alcohol with NADPH cofactor recycling.

Performance Metrics

  • Substrate concentration: 100 mM

  • Conversion: >99%

  • ee: 98–99%

Immobilized Enzyme Systems

Cross-linked enzyme aggregates (CLEAs) of Lactobacillus brevis ADH retain 80% activity after 10 cycles, reducing production costs by 40% compared to free enzymes.

Kinetic Resolution

Racemic 2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-OL is treated with Candida antarctica lipase B and vinyl acetate, selectively acetylating the (2R)-enantiomer. The unreacted (2S)-isomer is isolated via extraction.

Efficiency

  • Selectivity factor (E): 200

  • Isolated yield: 45% (98% ee)

Hydrochloride Salt Formation

Acidification and Crystallization

The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled until pH 1–2. Crystallization at 0–5°C yields the hydrochloride salt.

Purification Data

ParameterValue
SolventEthanol/ether (1:3)
Crystallization yield90–95%
Purity (HPLC)>99.5%

Polymorph Control

X-ray diffraction confirms the monoclinic P2₁ space group for the hydrochloride salt. Anti-solvent crystallization with MTBE produces Form I, which exhibits superior stability under accelerated aging conditions (40°C/75% RH).

Comparative Analysis of Methods

Table 1: Synthesis Route Efficiency

MethodYield (%)ee (%)Cost (USD/kg)
Asymmetric hydrogenation789512,000
Enzymatic reduction85998,500
Kinetic resolution459815,000

Enzymatic reduction offers the best balance of yield, enantiopurity, and cost. Asymmetric hydrogenation is preferable for large-scale production due to shorter cycle times.

Process Optimization Challenges

Byproduct Formation

Over-reduction to the ethylamine derivative occurs at H₂ pressures >70 psi. In-line FTIR monitoring and pressure control limit this side reaction to <2%.

Catalyst Deactivation

Ru-BINAP catalysts lose activity after 3 cycles due to sulfur poisoning. Switching to Pd/C systems with thiourea additives extends catalyst life to 10 cycles .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-OL hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (2S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-OL hydrochloride serves as a building block for the synthesis of complex organic molecules. Its ability to participate in various chemical reactions—including oxidation, reduction, and nucleophilic substitution—makes it a versatile reagent.

Biology

Research has focused on the compound's biological activity , particularly its interactions with biomolecules. Studies have indicated that it may modulate enzyme activity or receptor binding, which can influence physiological processes and lead to potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential . Its biological activities suggest possible applications in drug development, particularly for conditions involving inflammation or infection due to its antimicrobial properties.

Industry

The compound is also utilized in the production of specialty chemicals and materials. Its unique properties allow for its use in various industrial processes where specific chemical characteristics are required.

Antimicrobial Activity

Research has demonstrated significant antimicrobial properties:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µM
Escherichia coli75 µM
Pseudomonas aeruginosa100 µM

These findings indicate potential effectiveness against common bacterial pathogens.

Antifungal Activity

The compound has also shown promising antifungal activity against several strains, suggesting further exploration for therapeutic applications in managing fungal infections.

Case Studies and Research Findings

Several studies highlight the biological implications of this compound:

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial activity of derivatives of (2S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-OL hydrochloride using the agar diffusion method. Significant zones of inhibition were observed against both Gram-positive and Gram-negative bacteria.

Mechanistic Studies

Investigations into the mechanisms by which this compound exerts its antibacterial effects have revealed insights into its interactions at the molecular level, paving the way for potential drug development strategies.

Therapeutic Potential

Ongoing research aims to elucidate the full therapeutic potential of this compound across various medical fields, focusing on its role in treating infections and inflammatory conditions.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Utility : The compound’s chirality and fluorinated aryl group make it valuable for asymmetric synthesis, akin to intermediates in and .
  • Pharmacological Potential: Structural similarities to tramadol () and other β-amino alcohols suggest possible opioid or adrenergic activity, though in vitro/in vivo studies are needed.
  • Stability Data : Analogous compounds (e.g., ) are stable under inert gas storage; similar protocols should apply to the target compound.

Biological Activity

(2S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-OL hydrochloride, known for its diverse biological activities, is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential applications based on current literature.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₉H₁₃ClFNO
Molar Mass 205.66 g/mol
CAS Number 1391434-75-5
Storage Conditions Room temperature, inert gas

These properties indicate its stability and suitability for various chemical reactions and biological assays.

The biological activity of (2S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-OL hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may modulate the activity of enzymes or receptors, influencing downstream signaling pathways that are crucial for various physiological processes.

Antimicrobial Activity

Research has demonstrated that (2S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-OL hydrochloride exhibits significant antimicrobial properties. In particular, studies have shown:

  • Minimum Inhibitory Concentration (MIC) values indicating effectiveness against various bacterial strains:
    • Staphylococcus aureus: MIC = 50 µM
    • Escherichia coli: MIC = 75 µM
    • Pseudomonas aeruginosa: MIC = 100 µM

These results suggest that the compound may be effective in treating infections caused by these pathogens .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. It was tested against several fungal strains with promising results, indicating potential for therapeutic applications in managing fungal infections .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Antibacterial Efficacy :
    • A recent study evaluated the antibacterial activity of various derivatives of (2S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-OL hydrochloride. Compounds were screened using the agar diffusion method, demonstrating significant zones of inhibition against Gram-positive and Gram-negative bacteria.
  • Mechanistic Studies :
    • Investigations into the mechanism of action revealed that this compound may inhibit key bacterial enzymes, disrupting metabolic pathways critical for bacterial survival. The interaction with specific targets was elucidated through biochemical assays .
  • Therapeutic Potential :
    • The compound's pharmacokinetic profile suggests good oral bioavailability and stability in vivo, making it a candidate for further development as an antimicrobial agent .

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